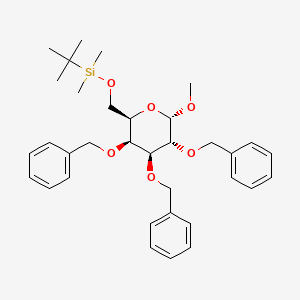

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is a complex organic compound primarily used in synthetic organic chemistry. It is a derivative of galactopyranoside, modified with benzyl and tert-butyldimethylsilyl groups to enhance its stability and reactivity in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using benzyl groups through benzylation reactions.

Silylation: The 6-OH group is selectively silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

Methylation: The anomeric hydroxyl group is methylated using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, forming benzaldehyde derivatives.

Reduction: Reduction reactions can target the silyl ether group, converting it back to a hydroxyl group.

Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.

Reduction: Reagents like DIBAL-H (Diisobutylaluminum hydride) or LiAlH4 (Lithium aluminum hydride) are common.

Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted galactopyranosides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is widely used in:

Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: In the study of carbohydrate-protein interactions and glycosylation processes.

Medicine: As a precursor in the synthesis of glycosylated drugs and therapeutic agents.

Industry: In the production of specialty chemicals and as a building block in organic synthesis.

Wirkmechanismus

The compound exerts its effects primarily through its ability to act as a glycosyl donor in glycosylation reactions. The benzyl and silyl protecting groups enhance its stability, allowing for selective reactions at specific hydroxyl groups. The molecular targets often involve enzymes that catalyze glycosylation, and the pathways include the formation of glycosidic bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

- Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside

- Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside

Uniqueness

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is unique due to the presence of the tert-butyldimethylsilyl group, which provides enhanced stability and selectivity in reactions compared to its counterparts. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecules.

Biologische Aktivität

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural modifications, which enhance its stability and reactivity in various biochemical contexts. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside typically involves several steps of selective silylation and benzylation. The general procedure includes:

- Silylation : The hydroxyl group at position 6 is selectively silylated using tert-butyldimethylsilyl chloride.

- Benzylation : The hydroxyl groups at positions 2, 3, and 4 are benzylated using benzyl bromide in the presence of a base such as sodium hydride.

The final product is characterized using NMR spectroscopy and mass spectrometry to confirm the structural integrity and purity of the compound .

The biological activity of methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside is primarily attributed to its interactions with various biological targets:

- Glycosidase Inhibition : The compound has been shown to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. This inhibition can affect glycoprotein processing and cellular signaling pathways .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Potential Anticancer Activity : Research suggests that modifications in carbohydrate structures can influence cell adhesion and signaling pathways involved in cancer progression. Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside may modulate these pathways, offering potential therapeutic applications in oncology .

Study 1: Glycosidase Inhibition

In a recent study examining the inhibition of glycosidases by various glycosides, methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-galactopyranoside was found to be a potent inhibitor of α-glucosidase. The IC50 value was determined to be significantly lower than that of other tested compounds, indicating strong inhibitory potential .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL. The study suggested that the compound's ability to penetrate bacterial membranes contributes to its efficacy .

Data Table: Biological Activities

Eigenschaften

Molekularformel |

C34H46O6Si |

|---|---|

Molekulargewicht |

578.8 g/mol |

IUPAC-Name |

tert-butyl-[[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-dimethylsilane |

InChI |

InChI=1S/C34H46O6Si/c1-34(2,3)41(5,6)39-25-29-30(36-22-26-16-10-7-11-17-26)31(37-23-27-18-12-8-13-19-27)32(33(35-4)40-29)38-24-28-20-14-9-15-21-28/h7-21,29-33H,22-25H2,1-6H3/t29-,30+,31+,32-,33+/m1/s1 |

InChI-Schlüssel |

MHNHIGWCUNOEFZ-CYEGLCQHSA-N |

Isomerische SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.